5-(Benzenesulfonyl)-N-(2,4-dichlorophenyl)thiophene-2-sulfonamide
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Overview
Description
5-(Benzenesulfonyl)-N-(2,4-dichlorophenyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with benzenesulfonyl and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-N-(2,4-dichlorophenyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of thiophene followed by the introduction of benzenesulfonyl and dichlorophenyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfonyl)-N-(2,4-dichlorophenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical for achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
5-(Benzenesulfonyl)-N-(2,4-dichlorophenyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: The compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Benzenesulfonyl)-N-(2,4-dichlorophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and thiophene-based molecules. Examples include:
- 5-(Benzenesulfonyl)-N-(2,4-dichlorophenyl)thiophene-2-carboxamide
- 5-(Benzenesulfonyl)-N-(2,4-dichlorophenyl)thiophene-2-thiol
Uniqueness
What sets 5-(Benzenesulfonyl)-N-(2,4-dichlorophenyl)thiophene-2-sulfonamide apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both benzenesulfonyl and dichlorophenyl groups on the thiophene ring provides a distinct reactivity profile and interaction potential with biological targets.
Properties
CAS No. |
646040-61-1 |
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Molecular Formula |
C16H11Cl2NO4S3 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-N-(2,4-dichlorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C16H11Cl2NO4S3/c17-11-6-7-14(13(18)10-11)19-26(22,23)16-9-8-15(24-16)25(20,21)12-4-2-1-3-5-12/h1-10,19H |
InChI Key |
QTLZFNLEAQSPCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)S(=O)(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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